Ceftolozane is a semi-synthetic, broad-spectrum antibiotic classified as a fifth-generation cephalosporin. It is primarily utilized in combination with tazobactam for the treatment of serious bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria. Approved by the U.S. Food and Drug Administration in 2014, ceftolozane is marketed under the brand name Zerbaxa and is indicated for complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia .
Ceftolozane belongs to the class of compounds known as cephalosporins, which are characterized by a beta-lactam structure. This compound is specifically designed to exhibit enhanced stability against certain beta-lactamases, enzymes produced by bacteria that confer resistance to many beta-lactam antibiotics .
The synthesis of ceftolozane involves several chemical steps that transform precursor compounds into the final antibiotic structure. The process typically includes:
Ceftolozane's synthesis may employ various organic reactions including amide coupling and cyclization reactions, often utilizing protecting groups to manage reactive sites during synthesis .
The chemical formula for ceftolozane is , with a molar mass of approximately 666.69 g/mol. The structure features a complex arrangement that includes:
This arrangement contributes to its enhanced activity against resistant Gram-negative bacteria .
The InChI key for ceftolozane is JHFNIHVVXRKLEF-DCZLAGFPSA-N, and it has a CAS number of 689293-68-3. The compound appears as a white to off-white hygroscopic powder, indicating its sensitivity to moisture .
Ceftolozane undergoes various chemical reactions that can affect its stability and efficacy:
The binding affinity of ceftolozane for PBPs is notably high for Pseudomonas aeruginosa and Escherichia coli, which are common pathogens associated with serious infections .
Ceftolozane exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to PBPs, essential enzymes involved in the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts the structural integrity of the cell wall, ultimately leading to cell lysis and death.
The mechanism also involves:
Ceftolozane has several notable physical properties:
The compound has three pKa values (9.3, 3.2, and 1.9), indicating its behavior under different pH environments. Its solubility profile suggests potential applications in both intravenous formulations and oral delivery systems .
Ceftolozane is primarily used in clinical settings for treating infections caused by multidrug-resistant Gram-negative bacteria. Its applications include:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: